molecular formula C7H11NO B596442 6-Azabicyclo[3.2.1]octan-3-one CAS No. 1211597-02-2

6-Azabicyclo[3.2.1]octan-3-one

Cat. No. B596442
M. Wt: 125.171
InChI Key: YKHKXSSNUGYASF-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocycle . It is a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .


Synthesis Analysis

The synthesis of 6-Azabicyclo[3.2.1]octan-3-one has been reported in several studies . For example, (±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and stereoselective reduction of the intermediate provided (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .


Molecular Structure Analysis

The molecular formula of 6-Azabicyclo[3.2.1]octan-3-one is C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da .


Physical And Chemical Properties Analysis

6-Azabicyclo[3.2.1]octan-3-one has a melting point of 81-82°C . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis of Derivatives

    6-Azabicyclo[3.2.1]octan-3-one has been synthesized in various forms for different applications. For example, Philip et al. (1990) detailed the synthesis of (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol from 6-oxabicyclo[3.2.1]oct-3-en-7-one, which could have implications in medicinal chemistry (Philip et al., 1990).

  • Biological Activity and Dopamine Transporter Inhibition

    Tamiz et al. (2000) explored the biological activity of a series of 6-substituted 1-azabicyclo[3.2.1]octanes, revealing that these compounds exhibit monoamine transporter inhibitory activity, which is highly dependent on the molecule's topology and stereochemistry. This suggests potential applications in neuroscience and pharmacology (Tamiz et al., 2000).

  • Efficient Synthesis Methods

    The efficient synthesis of the 6-azabicyclo[3.2.1]octane-4-one system was demonstrated by Holmes et al. (1983), highlighting its potential use in various chemical and pharmaceutical applications (Holmes et al., 1983).

  • Role in Antimuscarinic Agents

    Carroll et al. (1987) synthesized 6-methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a compound significantly more potent than atropine as an antimuscarinic agent. This suggests its potential application in the development of new drugs targeting muscarinic receptors (Carroll et al., 1987).

  • Analgesic Properties

    Takeda et al. (1977) researched the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, providing insights into the structure-activity relationships of these compounds. This research suggests possible applications in pain management and addiction treatment (Takeda et al., 1977).

Safety And Hazards

The safety information for 6-Azabicyclo[3.2.1]octan-3-one indicates that it is a hazardous substance. It has the GHS05 and GHS07 pictograms, with the signal word "Danger" . The hazard statements include H302, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The 6-Azabicyclo[3.2.1]octane scaffold, which includes 6-Azabicyclo[3.2.1]octan-3-one, has gained significant interest in recent years due to its synthetic and pharmacological potential . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include the development of new synthetic methodologies and applications in drug discovery .

properties

IUPAC Name

6-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-5-1-6(3-7)8-4-5/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHKXSSNUGYASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305278
Record name 6-Azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azabicyclo[3.2.1]octan-3-one

CAS RN

1211597-02-2
Record name 6-Azabicyclo[3.2.1]octan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211597-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
15
Citations
J BruceáPitner, F IvyáCarroll - Journal of the Chemical Society …, 1991 - pubs.rsc.org
Starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one 6, a three step, general synthetic route to both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones has been …
Number of citations: 13 pubs.rsc.org
A Philip, JB Pitner, YJ Joo, DJ Triggle… - Journal of the Chemical …, 1990 - pubs.rsc.org
(±)-6-Methyl-6-azabicyclo[3.2.1]octan-3-one (1c) was prepared in three steps from 6-oxabicyclo[3.2.1]oct-3-en-7-one, and stereoselective reduction of (1c) provided (±)-6-methyl-6-…
Number of citations: 5 pubs.rsc.org
DM Hodgson, RE Shelton, TA Moss, M Dekhane - Organic letters, 2010 - ACS Publications
An efficient Lewis acid induced nitrogen-driven rearrangement iminium-trapping cascade from an epoxytropinone 3 gives a 7-allylated 6-azabicyclo[3.2.1]octan-3-one 2, which is …
Number of citations: 16 pubs.acs.org
G Jiang, C Huang, W Harrison, H Li… - Angewandte Chemie …, 2023 - Wiley Online Library
Compounds containing 6‐azabicyclo[3.2.1]octane scaffold have many applications in the chemical and pharmaceutical industry. However, their synthesis is challenging and mainly …
Number of citations: 5 onlinelibrary.wiley.com
RE Shelton, S Sezer, DM Hodgson - Tetrahedron, 2020 - Elsevier
A key 7-allyl-8-hydroxy-6-azabicyclo[3.2.1]octan-3-one intermediate in a synthesis of the alkaloid peduncularine is obtained enantioenriched, by desymmetrisation of an achiral 6,7-…
Number of citations: 5 www.sciencedirect.com
P Abraham, JB Pitner, AH Lewin, JW Boja… - Journal of medicinal …, 1992 - ACS Publications
Cocaine methiodide (2), JV-norcocaine (lb), JV-benzyl-JV-norcocaine (lc), and JV-nor-JV-acetylcocaine (Id) were synthesized and evaluated for their ability to inhibit binding of [3H]-3d-(…
Number of citations: 92 pubs.acs.org
DJ Triggle, YW Kwon, P Abraham… - Journal of medicinal …, 1991 - ACS Publications
Synthesis, radioligand binding, and pharmacologic activitiesof a series of muscarinic receptor ligands including and related to azaprophen (6-methyl-6-azabicyclo [3.2. 1] octan-3a-ol 2, …
Number of citations: 23 pubs.acs.org
ME Fitzgerald - 2008 - search.proquest.com
This dissertation describes two independent research projects. The first part involves an intramolecular vinylogous imide [2+ 2] photocycloaddition/retro-Mannich/Mannich cascade …
Number of citations: 2 search.proquest.com
GR Krow, DM Fan - The Journal of Organic Chemistry, 1974 - ACS Publications
A specific directing effect on the regiochemistry of oxymercuration has beenexerted by a proximate urethane functionality during the oxymercuration of selected/3, 7-unsaturated …
Number of citations: 18 pubs.acs.org
AH Lewin, G Sun, L Fudala, H Navarro… - Journal of medicinal …, 1998 - ACS Publications
The effect of 1,3-diamines on basal and spermine-stimulated [ 3 H]MK-801 binding was investigated. Systematic variations in the molecular parameters revealed that, in general, …
Number of citations: 31 pubs.acs.org

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